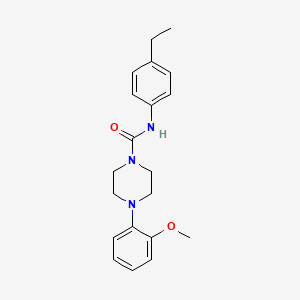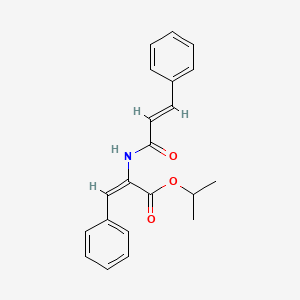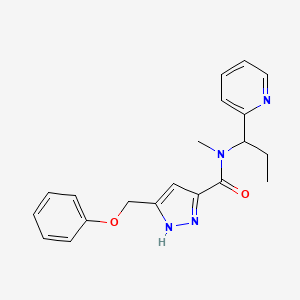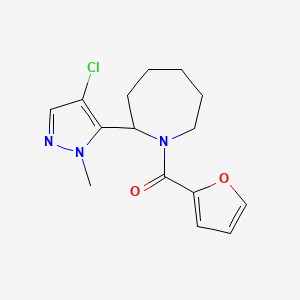![molecular formula C19H31NO4 B5433381 3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B5433381.png)
3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. It is commonly referred to as AOE or AOE-2 and belongs to the class of oxazolidinones. This compound has shown promising results in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of AOE-2 is not fully understood. However, it has been proposed that AOE-2 inhibits the activity of enzymes involved in various metabolic pathways. For example, AOE-2 has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
AOE-2 has been shown to have various biochemical and physiological effects. It has been found to decrease the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. AOE-2 has also been shown to modulate the expression of genes involved in inflammation and immune response. In addition, AOE-2 has been found to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AOE-2 in lab experiments is its broad spectrum of activity. AOE-2 has been shown to be effective against various bacterial and viral strains, as well as cancer cells. Another advantage is its low toxicity, which makes it a safer alternative to other antimicrobial and anticancer agents. However, one limitation of using AOE-2 in lab experiments is its high cost, which can be a barrier to its widespread use.
Direcciones Futuras
There are several future directions for the study of AOE-2. One area of research is the development of new synthetic methods for the production of AOE-2, which could lead to a decrease in its cost. Another area of research is the study of the mechanism of action of AOE-2, which could provide insights into its potential applications in various fields of scientific research. In addition, the development of new formulations of AOE-2 could lead to its use in various medical applications, such as wound healing and drug delivery.
Métodos De Síntesis
The synthesis of AOE-2 involves the reaction of adamantane-1-carboxylic acid with ethylene oxide, followed by the reaction of the resulting product with 2-amino-2-methyl-1-propanol. The final product is obtained by reacting the intermediate with ethyl chloroformate and sodium hydroxide. The synthesis of AOE-2 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
AOE-2 has been extensively studied for its potential applications in scientific research. It has been shown to possess antimicrobial, antiviral, and anticancer properties. AOE-2 has been found to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, AOE-2 has been studied for its potential anticancer properties and has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4/c1-4-17(2)18(3,22)20(16(21)24-17)5-6-23-19-10-13-7-14(11-19)9-15(8-13)12-19/h13-15,22H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNDFXKAUYRFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(N(C(=O)O1)CCOC23CC4CC(C2)CC(C4)C3)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5433300.png)

![5-(4-methylbenzylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433318.png)

![N-bicyclo[2.2.1]hept-2-yl-4-isopropoxybenzamide](/img/structure/B5433330.png)



![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433352.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5433353.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5433361.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5433362.png)

